1-Bromo-2-methyl-4,4,4-trifluorobutane

説明

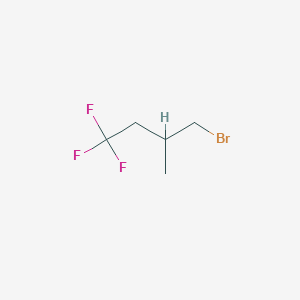

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound with the molecular formula C5H8BrF3. It is known for its applications in various fields, including pharmaceuticals and polymer synthesis. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and three fluorine atoms attached to a butane backbone .

準備方法

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane typically involves the bromination of 2-methyl-4,4,4-trifluorobutane. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the C1 position serves as a primary site for nucleophilic substitution. Key reactions include:

a. Azide Substitution

In dimethylformamide (DMF) with sodium azide (NaN₃), the bromide is replaced by an azide group:

Reaction:

C₅H₈BrF₃ + NaN₃ → C₅H₈N₃F₃ + NaBr

Conditions: Room temperature, 12–24 hours .

Yield: ~74% .

b. Hydroxylation

In aqueous sodium hydroxide (NaOH), the compound forms 2-methyl-4,4,4-trifluorobutanol:

Reaction:

C₅H₈BrF₃ + NaOH → C₅H₉F₃O + NaBr

Mechanism: Proceeds via an SN2 pathway due to steric hindrance from the methyl group at C2.

Elimination Reactions

Under basic conditions, elimination dominates, producing alkenes:

a. Dehydrohalogenation

With potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF):

Reaction:

C₅H₈BrF₃ → C₅H₇F₃ + HBr

Product: 2-Methyl-4,4,4-trifluoro-1-butene.

Conditions: 50–90°C, 1–3 hours .

b. Zinc-Mediated Elimination

In water with zinc powder:

Reaction:

C₅H₈BrF₃ + Zn → C₅H₇F₃ + ZnBr₂ + H₂

Yield: Up to 86% at 70–80°C .

Coupling Reactions

The bromine atom enables cross-coupling in organometallic syntheses:

a. Suzuki-Miyaura Coupling

With palladium catalysts and arylboronic acids:

Reaction:

C₅H₈BrF₃ + ArB(OH)₂ → C₅H₈F₃-Ar + B(OH)₃ + HBr

Applications: Synthesis of fluorinated aromatic compounds .

Comparative Reaction Data

Mechanistic Insights

-

Electron-Withdrawing Effects: The trifluoromethyl group stabilizes transition states in substitution reactions via inductive effects, enhancing reaction rates.

-

Steric Influence: The methyl group at C2 directs nucleophilic attack to the less hindered C1 position, favoring SN2 mechanisms.

-

Solvent Effects: Polar aprotic solvents like DMF increase nucleophilicity in substitution reactions .

科学的研究の応用

Pharmaceutical Intermediates

1-Bromo-2-methyl-4,4,4-trifluorobutane is primarily utilized as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances the biological activity of compounds, making it valuable in drug development. For instance, it can be used in synthesizing compounds that target specific biological pathways or diseases.

Agrochemical Synthesis

The compound has been identified as an important intermediate in the synthesis of agrochemicals, particularly pesticides. The trifluoromethyl group is known to improve the efficacy of pesticides by enhancing their stability and bioactivity. Research indicates that fluorinated compounds often exhibit increased potency against pests compared to their non-fluorinated counterparts .

Material Science

In material science, this compound is explored for its potential use in developing novel materials with specific properties such as hydrophobicity and thermal stability. The incorporation of fluorinated groups into polymers can significantly alter their physical properties, leading to applications in coatings and sealants.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a series of fluorinated pharmaceuticals. The researchers reported enhanced biological activity due to the presence of the trifluoromethyl group, which contributed to improved binding affinity to biological targets .

Case Study 2: Development of Fluorinated Pesticides

In another investigation, researchers synthesized a new class of pesticides using this compound as an intermediate. The resulting compounds showed significant effectiveness against nematodes and other agricultural pests, demonstrating the compound's utility in agrochemical formulations .

作用機序

The mechanism of action of 1-Bromo-2-methyl-4,4,4-trifluorobutane involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, such as copper, influencing the activity of metalloproteins. In cancer treatment, its role as a radiosensitizer involves enhancing the damage to cancer cells caused by radiation .

類似化合物との比較

1-Bromo-2-methyl-4,4,4-trifluorobutane can be compared to other similar compounds, such as:

1-Bromo-4,4,4-trifluorobutane: Lacks the methyl group, which may affect its reactivity and applications.

2-Bromo-2-methylpropane: Contains a different halogen and lacks fluorine atoms, leading to different chemical properties and uses.

1-Chloro-2-methyl-4,4,4-trifluorobutane:

生物活性

1-Bromo-2-methyl-4,4,4-trifluorobutane is a halogenated organic compound that has garnered attention in biochemical research due to its unique interactions with biological molecules. This article delves into the compound's biological activity, including its mechanisms of action, cellular effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a butane backbone. Its molecular formula is CHBrF, and it has a molecular weight of approximately 202.01 g/mol. The trifluoromethyl group significantly influences its reactivity and solubility in organic solvents.

Target Interaction:

this compound has been shown to bind specifically to copper ions. This interaction suggests a role in modulating copper-dependent biochemical pathways, particularly those involving metalloproteins and enzymes reliant on copper as a cofactor.

Biochemical Pathways:

The compound's binding to copper may influence various cellular processes by affecting the activity of copper-dependent enzymes. For instance, it could alter enzymatic reactions involved in oxidative stress responses or neurotransmitter synthesis.

Cellular Effects

This compound exhibits several cellular effects:

- Cell Signaling Modulation: The compound can influence key signaling pathways by interacting with specific proteins involved in cell signaling cascades.

- Gene Expression Alteration: It has been reported to affect the expression levels of certain genes, potentially through interactions with transcription factors that regulate gene activity.

- Metabolic Effects: The compound can modify cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Radiosensitization: Research indicates that this compound acts as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment by increasing the susceptibility of tumor cells to radiation damage.

- Enzyme Interaction Studies: Experimental data show that this compound can inhibit or activate specific enzymes through covalent bonding or non-covalent interactions. This property highlights its potential as a tool for studying enzyme mechanisms and developing therapeutic agents.

- Transport Mechanisms: Studies have demonstrated that the transport and distribution of this compound within cells are crucial for its biological activity. It interacts with cellular transporters that facilitate its movement across membranes, thereby influencing its localization within organelles such as mitochondria and nuclei.

Comparison with Similar Compounds

To understand its unique properties better, it is useful to compare this compound with similar halogenated compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Bromo-4,4,4-trifluorobutane | Lacks the methyl group; different reactivity profile |

| 2-Bromo-2-methylpropane | Different halogen; lacks fluorine atoms |

| 1-Chloro-2-methyl-4,4,4-trifluorobutane | Different halogen; distinct chemical properties |

特性

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-90-3 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。